molecular formula C26H23NO4 B1404659 Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid CAS No. 1361197-86-5

Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid

Cat. No. B1404659
CAS RN: 1361197-86-5
M. Wt: 413.5 g/mol
InChI Key: GHKDFAVPKIFJQB-PKTZIBPZSA-N
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Description

Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid is a type of amino acid that has become increasingly popular in scientific research due to its unique properties . It has a molecular formula of C26H23NO4 and a molecular weight of 413.47 .


Molecular Structure Analysis

The IUPAC name for this compound is (3R,4S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenyl-3-pyrrolidinecarboxylic acid . The InChI code is 1S/C26H23NO4/c28-25(29)23-15-27(14-22(23)17-8-2-1-3-9-17)26(30)31-16-24-20-12-6-4-10-18(20)19-11-5-7-13-21(19)24/h1-13,22-24H,14-16H2,(H,28,29)/t22-,23+/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a white powder . It has a melting point of 202-210°C . It should be stored at 0-8°C .

Scientific Research Applications

Synthesis and Stereochemistry

  • Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid, known as Fmoc-POAC-OH, is synthesized conventionally and can be resolved into enantiomers. The absolute configuration of its asymmetric carbons is determined through circular dichroism and X-ray diffraction analysis. This compound is significant in peptide synthesis and 3D-structural investigations (Wright et al., 2008).

Application in Peptide Synthesis

  • It's used in the synthesis of cis- and trans-3-substituted proline-glutamic acid chimeras, which are essential for peptide synthesis. This methodology is crucial for creating proline-chimera monomers suitable for peptide synthesis (Maity et al., 2012).

Utility in Solid Phase Peptide Synthesis

  • Fmoc amino acids, including Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid, are used in glycopeptide synthesis. These acids are glycosylated with sugar acetates under Lewis acid promotion, demonstrating their significance in solid phase peptide synthesis (Elofsson et al., 1991).

Chromatographic Applications

  • This compound is also utilized in chromatography for the separation of amino acids and asymmetric amines. The properties of the Fmoc group enhance the sensitivity of fluorescent detection, making it valuable in analytical chemistry (Pugnière et al., 1997).

Peptidomimetic Chemistry

  • Enantiopure Fmoc-protected morpholine-3-carboxylic acid, synthesized from Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid, plays a role in peptidomimetic chemistry, particularly in solid-phase peptide synthesis (Sladojevich et al., 2007).

Hydrogelation and Self-Assembly

  • Derivatives of Fmoc-protected amino acids, including those derived from Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid, have been studied for their ability to form hydrogels through self-assembly. This is crucial in developing low molecular weight hydrogelators for various applications (Ryan et al., 2011).

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

(3R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)23-15-27(14-22(23)17-8-2-1-3-9-17)26(30)31-16-24-20-12-6-4-10-18(20)19-11-5-7-13-21(19)24/h1-13,22-24H,14-16H2,(H,28,29)/t22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKDFAVPKIFJQB-PKTZIBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid

CAS RN

1361197-86-5
Record name rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid
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